molecular formula C9H8BrCl B13546067 1-Bromo-4-(3-chloroprop-1-en-2-yl)benzene

1-Bromo-4-(3-chloroprop-1-en-2-yl)benzene

Cat. No.: B13546067
M. Wt: 231.51 g/mol
InChI Key: LIWXIWLBGPDWSE-UHFFFAOYSA-N
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Description

1-Bromo-4-(3-chloroprop-1-en-2-yl)benzene is an organic compound with the molecular formula C9H8BrCl. It is a derivative of benzene, where a bromine atom is attached to the first carbon and a 3-chloroprop-1-en-2-yl group is attached to the fourth carbon of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-(3-chloroprop-1-en-2-yl)benzene can be synthesized through several methods. One common synthetic route involves the bromination of 4-(3-chloroprop-1-en-2-yl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(3-chloroprop-1-en-2-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Bromo-4-(3-chloroprop-1-en-2-yl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications and drug development.

    Industry: Utilized in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of 1-Bromo-4-(3-chloroprop-1-en-2-yl)benzene involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can participate in halogen bonding, while the double bond in the 3-chloroprop-1-en-2-yl group can undergo addition reactions. These interactions influence various biochemical pathways and molecular processes .

Properties

Molecular Formula

C9H8BrCl

Molecular Weight

231.51 g/mol

IUPAC Name

1-bromo-4-(3-chloroprop-1-en-2-yl)benzene

InChI

InChI=1S/C9H8BrCl/c1-7(6-11)8-2-4-9(10)5-3-8/h2-5H,1,6H2

InChI Key

LIWXIWLBGPDWSE-UHFFFAOYSA-N

Canonical SMILES

C=C(CCl)C1=CC=C(C=C1)Br

Origin of Product

United States

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